Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride

Description

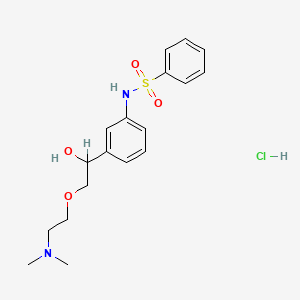

Structural Representation

The molecular structure can be represented using the SMILES notation:C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC=C2)C(CCOC[N](C)(C))O)Cl .

Key features include:

- A central benzene ring with a sulfonamide group.

- A substituted phenyl group at the N-position, bearing a hydroxylated ethyl chain with a dimethylaminoethoxy substituent.

- A hydrochloride counterion neutralizing the dimethylamino group’s tertiary amine .

CAS Registry Number and Regulatory Identifiers

CAS Registry Number

As of the latest available data (May 2025), the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous benzenesulfonamide derivatives, such as N-[3-(2,2-dimethylpropyl)phenyl]benzenesulfonamide (CAS 59796791) and mafenide hydrochloride (CAS 49783-80-4) , follow a standardized CAS numbering system. The absence of a specific CAS number for this compound suggests it may be a novel or less-documented entity in public databases.

Regulatory Identifiers (ECHA, REACH)

Under the European Chemicals Agency (ECHA) framework, compounds are assigned EC numbers and REACH registration identifiers upon commercialization or large-scale production. For example, mafenide hydrochloride holds the EC number 205-325-3 and is registered under REACH . Similarly, the compound N-METHYL-2-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE (CAS 884507-33-9) has a defined regulatory profile .

While the target compound’s ECHA/REACH identifiers are not provided in the available data, its structural similarity to registered sulfonamides implies that it would require analogous regulatory documentation if produced above 1 tonne annually in the European Union .

Synonyms and Historical Naming Conventions

Synonyms

This compound has been referenced under multiple non-systematic names, reflecting evolving chemical nomenclature practices:

- N-(3-(2-(2-(Dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)benzenesulfonamide hydrochloride : A variant emphasizing the hydrochloride salt .

- Benzenesulfonamide derivative with dimethylaminoethoxy-hydroxyethylphenyl substitution : A descriptive name highlighting key functional groups .

- 1-Hydroxy-2-(2-(dimethylamino)ethoxy)ethylphenylbenzenesulfonamide HCl : A historical name prioritizing substituent order over IUPAC rules .

Historical Context

Early naming conventions for sulfonamides often prioritized brevity over systematicity. For instance, mafenide hydrochloride was historically termed 4-(aminomethyl)benzenesulfonamide hydrochloride before IUPAC standardization . Similarly, the target compound’s dimethylaminoethoxy group might have been abbreviated in older literature as DMAE-linked sulfonamide .

The transition to systematic naming is evident in patents, such as methods for synthesizing 2-(dimethylamino)ethyl chloride intermediates, where substituent positions are meticulously specified . This shift aligns with regulatory demands for unambiguous chemical identification .

Properties

CAS No. |

131962-94-2 |

|---|---|

Molecular Formula |

C18H25ClN2O4S |

Molecular Weight |

400.9 g/mol |

IUPAC Name |

N-[3-[2-[2-(dimethylamino)ethoxy]-1-hydroxyethyl]phenyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C18H24N2O4S.ClH/c1-20(2)11-12-24-14-18(21)15-7-6-8-16(13-15)19-25(22,23)17-9-4-3-5-10-17;/h3-10,13,18-19,21H,11-12,14H2,1-2H3;1H |

InChI Key |

GLCKLQYMBGRFLY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOCC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Aniline Intermediate

- Starting material: 3-nitrophenol or 3-aminophenol derivatives

- Functionalization:

- The hydroxyethyl group is introduced via epoxide ring opening or direct alkylation with 2-chloroethanol under basic conditions.

- The dimethylaminoethoxy side chain is introduced by etherification using 2-(dimethylamino)ethyl chloride or bromide, typically under Williamson ether synthesis conditions (alkoxide formation followed by alkyl halide reaction).

- Reduction: If starting from a nitro group, catalytic hydrogenation or chemical reduction (e.g., SnCl2/HCl) converts the nitro group to an amine.

Formation of the Benzenesulfonamide

- Reaction: The substituted aniline intermediate is reacted with benzenesulfonyl chloride in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or pyridine to neutralize the HCl formed.

- Conditions: Low temperature (0–5 °C) to control reaction rate and avoid side reactions.

- Purification: The crude sulfonamide is purified by recrystallization or chromatography.

Salt Formation

- The purified sulfonamide is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid is added dropwise to form the monohydrochloride salt.

- The salt precipitates out or is isolated by solvent evaporation and drying under vacuum.

Research Findings and Optimization

Reaction Yields and Purity

| Step | Typical Yield (%) | Notes |

|---|---|---|

| Substituted aniline synthesis | 70–85 | Dependent on substitution efficiency |

| Sulfonamide formation | 80–95 | High selectivity with controlled temp |

| Salt formation | >95 | Quantitative salt formation |

Solubility and Stability

Alternative Synthetic Routes

- Some literature reports the use of one-pot synthesis methods for related benzenesulfonamide derivatives, employing enaminone intermediates and cycloaddition reactions to streamline synthesis and improve yields.

- However, for the specific compound with the complex hydroxyethyl and dimethylaminoethoxy substituents, stepwise functionalization remains the most reliable approach.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Considerations | Outcome |

|---|---|---|---|

| Substituted aniline synthesis | 3-nitrophenol → reduction; alkyl halides for etherification | Control of regioselectivity and substitution | Intermediate amine with side chains |

| Sulfonamide formation | Benzenesulfonyl chloride, base (Et3N), DCM, 0–5 °C | Avoid overreaction, control pH | Benzenesulfonamide derivative |

| Monohydrochloride salt formation | HCl in ethanol or water | Stoichiometric acid addition | Stable, soluble salt form |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, structural and functional analogs are analyzed below. Key comparisons focus on substituent groups, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Chemistry: The target compound contains a dimethylamino-ethoxy-hydroxyethyl chain, which introduces a tertiary amine and hydroxyl groups. This contrasts with B4, which has a pyrazolyl ring substituted with bromophenyl and dimethoxyphenyl groups. The latter’s bromine and methoxy groups enhance lipophilicity, whereas the target compound’s polar substituents may improve water solubility . Compared to Dorzolamide, the target compound lacks the thienothiopyran moiety critical for binding carbonic anhydrase isoforms. This suggests divergent biological targets.

Synthesis Pathways: B4 is synthesized via a pyrazoline ring formation between a chalcone derivative and p-hydrazinobenzenesulfonamide in ethanol with acetic acid catalysis .

Biological Activity: B4 exhibits carbonic anhydrase inhibitory activity (Ki ~10–50 nM) and antimicrobial effects against E. coli and S. aureus . The target compound’s activity remains speculative but could involve neurotransmitter receptors (e.g., adrenergic or muscarinic) due to the dimethylamino group.

Biological Activity

Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting diverse biological activities. The compound Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula:

- Molecular Weight: 396.92 g/mol

- CAS Number: 3076619

1. Anti-inflammatory Activity

Research indicates that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. In a study evaluating various sulfonamides, compounds similar to the target compound demonstrated a marked reduction in carrageenan-induced paw edema in rats. For instance, certain derivatives inhibited edema by approximately 94.69% at 3 hours post-treatment .

| Compound | % Inhibition at 3h |

|---|---|

| Compound A | 94.69% |

| Compound B | 89.66% |

| Compound C | 87.83% |

2. Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been well documented. In vitro studies have shown that the target compound and its analogs possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | Compound | MIC (mg/mL) |

|---|---|---|

| E. coli | Compound D | 6.72 |

| S. aureus | Compound H | 6.63 |

| Pseudomonas aeruginosa | Compound A | 6.67 |

| Salmonella typhi | Compound A | 6.45 |

| Candida albicans | Compound E | 6.63 |

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents with enhanced efficacy against resistant strains.

3. Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress related to various diseases. The target compound has shown comparable antioxidant activity to Vitamin C in specific assays, indicating its potential role in reducing reactive oxygen species (ROS) during microbial invasions .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzenesulfonamide derivatives, where the target compound was included among those tested for their biological activities. The results highlighted its promising anti-inflammatory and antimicrobial properties, paving the way for further research into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.